REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:7][CH2:8][CH2:9][CH:10]([CH3:12])[CH3:11])[CH2:3][C:4]([OH:6])=[O:5]>S(Cl)(Cl)=O.O>[CH3:1][CH:2]([CH2:7][CH2:8][CH2:9][CH:10]([CH3:12])[CH3:11])[CH2:3][C:4]([OH:6])=[O:5].[C:4]([OH:6])(=[O:5])/[CH:3]=[C:2](/[CH2:7][CH2:8][CH:9]=[C:10]([CH3:11])[CH3:12])\[CH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)O)CCCC(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
to distill off excess thionyl chloride
|
Type
|
ADDITION
|
Details
|
Ethanol (30 ml) was added to chloride of 3,7-dimethyloctanoic acid
|
Type
|
TEMPERATURE
|
Details
|
refluxed in water bath for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
the reaction mixture was added to 1N HCl (80 ml)
|
Type
|
CUSTOM
|
Details
|
The distributed liquid was purified with column chromatography (developing solvent: C6H14-EtOAc (3:1))
|
Type
|
CONCENTRATION
|
Details
|
after concentration
|
Type
|
CUSTOM
|
Details
|
following was isolated
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)O)CCCC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(\C=C(/C)\CCC=C(C)C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |